3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Overview

Description

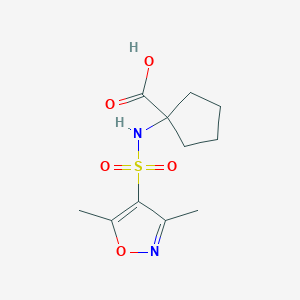

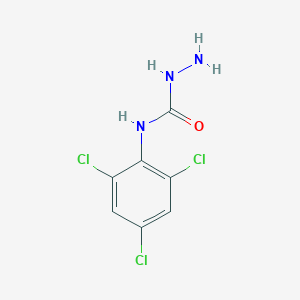

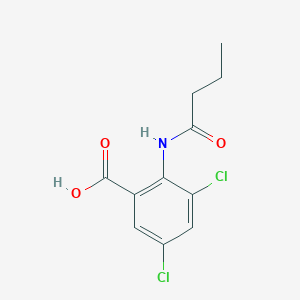

“3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H18N2O3S . It has a molecular weight of 258.34 .

Molecular Structure Analysis

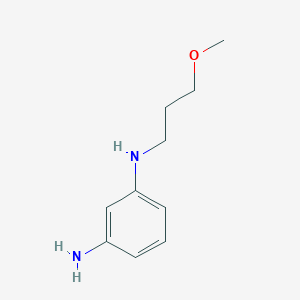

The molecular structure of this compound includes a benzene ring substituted with a sulfonamide group, a dimethylamino group, and a propan-2-yloxy group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Antibacterial Applications

This sulfonamide derivative exhibits antibacterial properties, making it valuable in the development of new antimicrobial agents. Its mechanism of action typically involves the inhibition of bacterial enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This can lead to the development of treatments for bacterial infections resistant to current antibiotics.

Anti-Carbonic Anhydrase Activity

The compound has shown potential in inhibiting carbonic anhydrase, an enzyme that plays a significant role in regulating pH and fluid balance in various tissues . This activity is particularly relevant in designing drugs for conditions like glaucoma, where reducing intraocular pressure is essential.

Diuretic Effects

Due to its impact on carbonic anhydrase, this sulfonamide can also be used to explore new diuretic drugs. Diuretics help remove excess fluid from the body and are used to treat conditions such as hypertension and edema .

Hypoglycemic Effects

Research into the hypoglycemic effects of sulfonamides could lead to new treatments for diabetes. By influencing the activity of enzymes involved in glucose metabolism, compounds like 3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide may help regulate blood sugar levels .

Thyroid Dysfunction Treatment

The compound’s influence on metabolic processes extends to potential applications in treating thyroid disorders. Its ability to modulate enzyme activity could be harnessed to develop drugs for conditions like thyroiditis .

Anti-Inflammatory Properties

Sulfonamides have been associated with anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. The compound’s action on specific enzymes and signaling pathways might reduce inflammation and alleviate symptoms in patients .

Safety and Hazards

The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it may be harmful if swallowed, inhaled, or in contact with skin, and it may cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-amino-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-8(2)16-11-6-5-9(7-10(11)12)17(14,15)13(3)4/h5-8H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEMSWNOQVVNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)